N1-(3-fluoro-4-methylphenyl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide
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Overview
Description
N1-(3-fluoro-4-methylphenyl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of fluorinated aromatic rings and morpholine, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-fluoro-4-methylphenyl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach includes the following steps:
Preparation of 3-fluoro-4-methylphenylamine: This intermediate can be synthesized through the nitration of 3-fluoro-4-methylbenzene, followed by reduction of the nitro group to an amine.
Synthesis of 2-(4-methoxyphenyl)-2-morpholinoethanol: This intermediate is prepared by reacting 4-methoxybenzaldehyde with morpholine and subsequent reduction.
Formation of the oxalamide: The final step involves the reaction of 3-fluoro-4-methylphenylamine with 2-(4-methoxyphenyl)-2-morpholinoethanol in the presence of oxalyl chloride to form the desired oxalamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, improved reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N1-(3-fluoro-4-methylphenyl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N1-(3-fluoro-4-methylphenyl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(3-fluoro-4-methylphenyl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N1-(3-chloro-4-methylphenyl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide
- N1-(3-fluoro-4-methylphenyl)-N2-(2-(4-hydroxyphenyl)-2-morpholinoethyl)oxalamide
- N1-(3-fluoro-4-methylphenyl)-N2-(2-(4-methoxyphenyl)-2-piperidinoethyl)oxalamide
Uniqueness
N1-(3-fluoro-4-methylphenyl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide is unique due to the presence of both fluorinated and methoxy-substituted aromatic rings, along with a morpholine moiety. This combination imparts distinct physicochemical properties, such as enhanced stability and specific binding affinities, making it valuable for various applications.
Properties
IUPAC Name |
N'-(3-fluoro-4-methylphenyl)-N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O4/c1-15-3-6-17(13-19(15)23)25-22(28)21(27)24-14-20(26-9-11-30-12-10-26)16-4-7-18(29-2)8-5-16/h3-8,13,20H,9-12,14H2,1-2H3,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNFWDRGIELRHKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)OC)N3CCOCC3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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